molecular formula C18H20N2O3 B14474044 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- CAS No. 65684-98-2

1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)-

Cat. No.: B14474044
CAS No.: 65684-98-2
M. Wt: 312.4 g/mol
InChI Key: XSVVYKCRAHHZBX-UHFFFAOYSA-N
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Description

1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a phenyl group and a trimethoxyphenyl group, making it a significant molecule in various fields of research due to its unique structural and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- can be achieved through cyclocondensation reactions. One efficient method involves the reaction of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine in the presence of a catalyst such as vitamin B1. This reaction typically yields the desired pyrazole compound in high yields (78-92%) and is characterized by its simplicity and metal-free catalysis .

Industrial Production Methods: Industrial production of this compound may involve similar cyclocondensation reactions but on a larger scale. The use of green catalysts like vitamin B1 is advantageous due to their reusability and environmentally friendly nature. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyrazole derivatives.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications.

Scientific Research Applications

1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. For instance, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole
  • 1-Phenyl-3-carbethoxypyrazolone
  • 3-Amino-4,5-dihydro-1-phenylpyrazole

Comparison: Compared to these similar compounds, 1H-Pyrazole, 4,5-dihydro-1-phenyl-3-(3,4,5-trimethoxyphenyl)- is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

65684-98-2

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

2-phenyl-5-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrazole

InChI

InChI=1S/C18H20N2O3/c1-21-16-11-13(12-17(22-2)18(16)23-3)15-9-10-20(19-15)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3

InChI Key

XSVVYKCRAHHZBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN(CC2)C3=CC=CC=C3

Origin of Product

United States

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